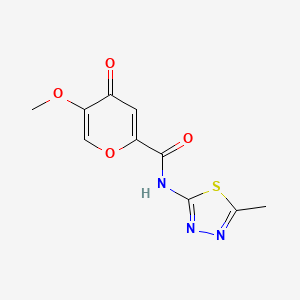

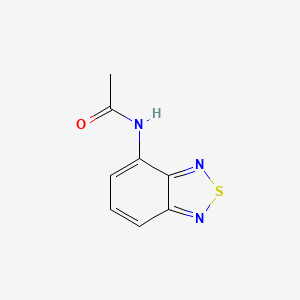

![molecular formula C14H13ClN4O B6423174 2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1081136-79-9](/img/structure/B6423174.png)

2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridazinones are organic compounds that have been found to exhibit a wide range of pharmacological activities . They are derived from pyridazine, which is formed by replacing two carbons in the benzene ring with nitrogen atoms . Pyridazinones contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .

Synthesis Analysis

The synthesis of pyridazinones has been well described in a number of articles . A common synthesis involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of pyridazinones can be influenced by various structural changes . For example, the addition of different substituents at the pyridazinone ring and alkoxy groups at the arylpiperazine moiety has been reported .Chemical Reactions Analysis

Pyridazinones have been found to possess a broad spectrum of activity, including antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .Applications De Recherche Scientifique

Drug Discovery and Development

The pyridazine ring, a key component of this compound, has unique physicochemical properties that contribute to its applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity . These characteristics can be of importance in drug-target interactions, making this compound valuable in drug discovery and development .

Inhibitor of c-Met Protein Kinase

The compound has been reported to have potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This makes it a potential candidate for the treatment of diseases where c-Met plays a crucial role, such as certain types of cancer .

GABA A Allosteric Modulating Activity

Structures containing this compound have shown GABA A allosteric modulating activity . This suggests potential applications in the treatment of neurological disorders where GABA A receptors are involved .

Use in Solar Cells

The compound has been incorporated into polymers for use in solar cells . This indicates its potential in the field of renewable energy and materials science .

Inhibition of BACE-1

The compound has demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid-beta peptide in Alzheimer’s disease, suggesting potential applications in the treatment of this neurodegenerative disorder .

Vasorelaxant Effect

Some derivatives of the compound have shown good activity on isolated rat aorta , indicating a potential vasorelaxant effect. This suggests possible applications in the treatment of cardiovascular diseases .

Anti-proliferative Activity

The compound has been tested for anti-proliferative activity against human tumor cell lines . This suggests potential applications in cancer treatment .

Inhibition of Phosphodiesterase in Cardiomyocytes

The compound is a new inotropic drug that augments Ca 2+ sensitivity and inhibits phosphodiesterase in cardiomyocytes . This suggests potential applications in the treatment of heart diseases .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets, including enzymes like cyclooxygenase (COX) and phosphodiesterases (PDE), and receptors like the gonadotropin-releasing hormone receptor .

Mode of Action

For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Others have been reported to inhibit cyclooxygenase enzymes, thereby blocking the production of prostaglandins .

Biochemical Pathways

For instance, inhibition of cyclooxygenase enzymes would affect the prostaglandin synthesis pathway . Similarly, inhibition of calcium ion influx could affect various cellular processes that rely on calcium signaling .

Pharmacokinetics

The pyridazine ring, which is a part of this compound, is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which can be important in drug-target interactions . These properties could potentially influence the compound’s bioavailability.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, the effects could be diverse, ranging from anti-inflammatory and analgesic effects to antiplatelet and anticancer effects .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-3,4,6-trimethylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c1-8-12-9(2)19(11-7-5-4-6-10(11)15)17-13(12)14(20)18(3)16-8/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYHJPZMNDPASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN(C(=O)C2=NN1C3=CC=CC=C3Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

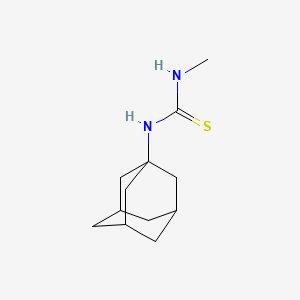

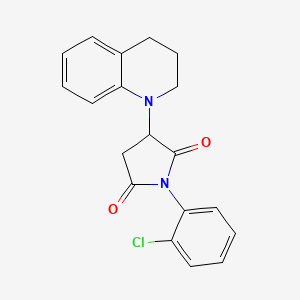

![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B6423092.png)

![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)

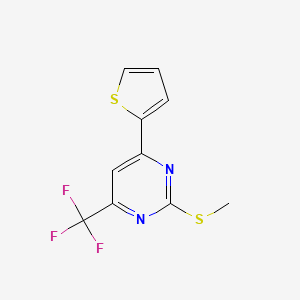

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6423116.png)

![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)

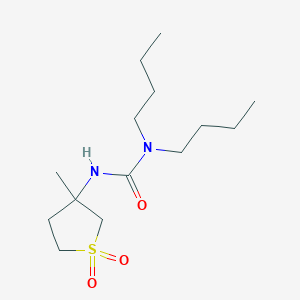

![N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423143.png)

![1,3-dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423155.png)

![N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B6423160.png)

![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)